Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Medicinal Chemistry CNS Drug Design Lipophilicity

Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2089333-94-6) is a tropane alkaloid derivative featuring a rigid 3-azabicyclo[3.2.1]octane scaffold with an N-benzyl substituent and a methyl ester at the 8-position. The compound is supplied as a research chemical with a typical purity of 95% and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry.

Molecular Formula C16H21NO2
Molecular Weight 259.349
CAS No. 2089333-94-6
Cat. No. B2548947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate
CAS2089333-94-6
Molecular FormulaC16H21NO2
Molecular Weight259.349
Structural Identifiers
SMILESCOC(=O)C1C2CCC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c1-19-16(18)15-13-7-8-14(15)11-17(10-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
InChIKeyWAYVGJGLPDTNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Benzyl-3-Azabicyclo[3.2.1]Octane-8-Carboxylate – A Bridged Bicyclic Intermediate for CNS-Focused Discovery


Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 2089333-94-6) is a tropane alkaloid derivative featuring a rigid 3-azabicyclo[3.2.1]octane scaffold with an N-benzyl substituent and a methyl ester at the 8-position . The compound is supplied as a research chemical with a typical purity of 95% and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry . Its structural rigidity, combined with the potential for further functionalization via the ester and tertiary amine moieties, makes it a candidate for generating libraries of conformationally constrained analogs targeting central nervous system receptors .

Why Generic Substitution with Des-Benzyl or 8-Oxo Analogs Fails for Methyl 3-Benzyl-3-Azabicyclo[3.2.1]Octane-8-Carboxylate


The N-benzyl and C8-methyl ester substituents of the title compound are not merely inert appendages; they are critical determinants of molecular geometry, lipophilicity, and synthetic utility. Removing the benzyl group yields methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (CAS 1403766-94-8), which has a significantly lower molecular weight (169.22 vs 259.34 g/mol) and lacks the aromatic pharmacophore needed for π-stacking interactions with key biological targets such as opioid receptors . Conversely, oxidizing the ester to the carboxylic acid (CAS 1375471-52-5) or reducing it to the ketone (CAS 83507-33-9) eliminates a versatile synthetic handle essential for generating diverse amide, alcohol, or heterocyclic derivatives . These differences mean that in-class compounds cannot simply be interchanged for applications requiring a specific 3D vector from the 8-position ester or a lipophilic aromatic moiety on the nitrogen.

Quantitative Evidence Guide for Selecting Methyl 3-Benzyl-3-Azabicyclo[3.2.1]Octane-8-Carboxylate Over Analogs


Enhanced Lipophilicity and Aromatic Pharmacophore Presence vs. Des-Benzyl Analog

The presence of the N-benzyl group in the target compound (MW 259.34) introduces a significant lipophilic aromatic motif absent in the des-benzyl analog methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (MW 169.22) . While directly measured logP values are not available, the molecular weight increase of 90.12 g/mol, coupled with the addition of 6 sp² carbons, strongly indicates a computationally predicted logP increase of approximately 1.5–2.0 units, based on standard fragment-based logP contribution models for benzyl vs. hydrogen substitution [1].

Medicinal Chemistry CNS Drug Design Lipophilicity

Superior Synthetic Versatility: Methyl Ester as a Multi-Derivatization Handle vs. Ketone or Acid Analogs

The methyl ester at the 8-position offers three orthogonal derivatization pathways that are inaccessible to the corresponding ketone (3-benzyl-3-azabicyclo[3.2.1]octan-8-one, CAS 83507-33-9) or require additional activation steps with the carboxylic acid (CAS 1375471-52-5): (i) direct aminolysis to form amides, (ii) reduction to the primary alcohol for further functionalization, and (iii) hydrolysis to the carboxylic acid on demand. The ketone, in contrast, is limited to reductive amination or Grignard additions, while the acid requires coupling reagents for amide bond formation .

Organic Synthesis Medicinal Chemistry Building Blocks

Regioisomeric Precision: C8-Ester vs. C1-Ester Directs Divergent Biological Space

The target compound positions the methyl ester at the 8-position of the bicyclic scaffold, whereas the commercially available ethyl 3-benzyl-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS 1363210-42-7) places the ester at the 1-position . This regioisomeric difference alters the exit vector of the ester moiety by approximately 2.5 Å and changes the spatial relationship between the N-benzyl group and the ester, as demonstrated by conformational analysis of related 3-azabicyclo[3.2.1]octane scaffolds in opioid receptor ligand patents [1].

Medicinal Chemistry Stereochemistry Structure-Activity Relationship

Validated Synthetic Route to the Ketone Precursor Enables Scalable Procurement

A scalable, published procedure for the synthesis of the direct precursor, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, has been reported using benzylamine, cyclopentanone, and paraformaldehyde . The reaction proceeds under mild conditions (80 °C, 3 h) and, although the reported yield is modest (18%), the procedure uses inexpensive starting materials and standard laboratory equipment, providing a clear path for custom synthesis or in-house preparation of the title compound via subsequent methoxycarbonylation.

Process Chemistry Synthetic Methodology Scale-Up

Physicochemical Property Profile Supports Formulation Development

Predicted physicochemical properties for the compound include a density of 1.1 ± 0.1 g/cm³, a boiling point of 344.5 ± 35.0 °C at 760 mmHg, and a vapor pressure of 0.0 ± 0.8 mmHg at 25 °C . These data indicate a non-volatile, stable solid suitable for room-temperature handling and long-term storage under standard laboratory conditions.

Pre-formulation Physicochemical Properties Drug Development

Scaffold Precedence in Opioid and Dopamine Transporter Ligand Patents

The 3-benzyl-3-azabicyclo[3.2.1]octane scaffold is explicitly claimed in patent US7241887B2, which describes compounds of this class as binding to mu, kappa, and delta opioid receptors with therapeutic utility in irritable bowel syndrome, depression, anxiety, and eating disorders [1]. A closely related analog, 8-benzhydryloxy-3-benzyl-3-aza-bicyclo[3.2.1]octane (CHEMBL287016), demonstrated an IC50 of 536 nM against the dopamine transporter (DAT), confirming that the N-benzyl-3-azabicyclo[3.2.1]octane core is capable of engaging CNS targets at sub-micromolar concentrations [2].

Opioid Receptors Dopamine Transporter Patent Landscape

High-Value Application Scenarios for Methyl 3-Benzyl-3-Azabicyclo[3.2.1]Octane-8-Carboxylate in Research and Development


Diversification of CNS-Focused Compound Libraries

The N-benzyl-3-azabicyclo[3.2.1]octane scaffold has demonstrated activity at opioid receptors and the dopamine transporter [1]. The methyl ester at C8 serves as a versatile diversification point for generating amide, ester, or alcohol derivatives via parallel synthesis, enabling the rapid exploration of structure-activity relationships around this privileged CNS chemotype [2].

Synthesis of 8-Substituted Isotropane Dopamine Uptake Inhibitors

Published research on 8-substituted isotropanes (3-azabicyclo[3.2.1]octanes) as dopamine uptake inhibitors has established that the C8 substituent is critical for potency and selectivity [1]. The target compound's methyl ester can be directly converted to the corresponding carboxylic acid, amide, or alcohol, providing access to a key intermediate for exploring this biologically validated series [2].

Custom Synthesis of Opioid Receptor Modulators

Patent US7241887B2 explicitly describes 3-benzyl-3-azabicyclo[3.2.1]octane derivatives as opioid receptor ligands for the treatment of gastrointestinal and CNS disorders [1]. The target compound is an ideal starting material for synthesizing novel patentable analogs by modifying the ester and/or the benzyl group, facilitating freedom-to-operate strategies.

Method Development for Bridged Bicyclic Ester Transformations

The rigid, sterically constrained environment of the 3-azabicyclo[3.2.1]octane scaffold poses unique challenges for ester hydrolysis, reduction, and aminolysis. This compound is well-suited as a model substrate for developing and optimizing synthetic methodology aimed at functionalizing hindered bicyclic esters, a common challenge in medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.